4-Bromo-3-(difluoromethylthio)indole
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Overview
Description
4-Bromo-3-(difluoromethylthio)indole is a synthetic organic compound with the molecular formula C9H6BrF2NS and a molecular weight of 278.12 g/mol . This compound belongs to the indole family, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent . For instance, the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene in tetrahydrofuran (THF) at low temperatures can yield the desired bromo-indole compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Bartoli indole synthesis or similar methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(difluoromethylthio)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while cycloaddition reactions can produce polycyclic frameworks .
Scientific Research Applications
4-Bromo-3-(difluoromethylthio)indole has several scientific research applications, including:
Medicinal Chemistry: Indole derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
like other indole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structure . The specific pathways and targets would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromoindole: Another brominated indole derivative with similar reactivity.
4-Chloro-3-(difluoromethylthio)indole: A chlorinated analogue with potentially different biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
4-Bromo-3-(difluoromethylthio)indole is unique due to the presence of both a bromine atom and a difluoromethylthio group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C9H6BrF2NS |
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Molecular Weight |
278.12 g/mol |
IUPAC Name |
4-bromo-3-(difluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2NS/c10-5-2-1-3-6-8(5)7(4-13-6)14-9(11)12/h1-4,9,13H |
InChI Key |
ZINRKIWDOMXJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)SC(F)F |
Origin of Product |
United States |
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